rac 6β-Hydroxy Norgestrel
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Overview
Description
rac 6β-Hydroxy Norgestrel is a synthetic steroidal compound that belongs to the class of progestins. It is a derivative of Norgestrel, which is widely used in hormonal contraceptives. The compound is characterized by the presence of a hydroxyl group at the 6β position, which distinguishes it from other related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 6β-Hydroxy Norgestrel typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include the introduction of the hydroxyl group at the 6β position and the formation of the desired stereochemistry. Common reagents used in the synthesis include oxidizing agents, protecting groups, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
rac 6β-Hydroxy Norgestrel undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
rac 6β-Hydroxy Norgestrel has various applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in hormonal therapies and contraceptives.
Industry: Utilized in the production of pharmaceutical formulations and as an intermediate in the synthesis of other steroidal compounds.
Mechanism of Action
The mechanism of action of rac 6β-Hydroxy Norgestrel involves binding to progesterone receptors in target tissues. This binding modulates the expression of genes involved in reproductive processes, leading to effects such as inhibition of ovulation and changes in the endometrial lining. The compound also interacts with other molecular targets and pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Norgestrel: The parent compound, widely used in contraceptives.
Levonorgestrel: A stereoisomer of Norgestrel with potent progestational activity.
Desogestrel: Another synthetic progestin with similar applications.
Uniqueness
rac 6β-Hydroxy Norgestrel is unique due to the presence of the hydroxyl group at the 6β position, which imparts distinct chemical and biological properties. This modification can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for research and pharmaceutical applications.
Properties
CAS No. |
20402-61-3 |
---|---|
Molecular Formula |
C₂₁H₂₈O₃ |
Molecular Weight |
328.45 |
Synonyms |
(6β,17α)-(±)-13-Ethyl-6,17-dihydroxy-18,19-dinorpregn-4-en-20-yn-3-one; (±)-13-Ethyl-6β,17-dihydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one |
Origin of Product |
United States |
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